2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the 3,4-dichlorobenzoyl group: This step might involve acylation reactions using 3,4-dichlorobenzoyl chloride.
Attachment of the 3,4-dimethoxyphenyl group: This could be done through coupling reactions, such as Suzuki or Heck coupling.
Amination: Introduction of the amino group at the 2-position of the indolizine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, indolizine derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide
- 2-amino-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide
- N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Uniqueness
The presence of both the 3,4-dichlorobenzoyl and 3,4-dimethoxyphenyl groups in 2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide may confer unique chemical and biological properties, such as increased potency or selectivity for certain targets.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-32-18-9-7-14(12-19(18)33-2)28-24(31)20-17-5-3-4-10-29(17)22(21(20)27)23(30)13-6-8-15(25)16(26)11-13/h3-12H,27H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDWUOXKYSZADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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